molecular formula C11H13ClN2O2 B1433178 {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1327506-57-9

{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No.: B1433178
CAS No.: 1327506-57-9
M. Wt: 240.68 g/mol
InChI Key: COBVSZIPKQHNQL-UHFFFAOYSA-N
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Description

The compound “{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical with the IUPAC name [5-(4-methoxyphenyl)-3-isoxazolyl]methanamine hydrochloride . It has a molecular weight of 240.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2.ClH/c1-14-10-4-2-8(3-5-10)11-6-9(7-12)13-15-11;/h2-6H,7,12H2,1H3;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid . The empirical formula is C11H12N2O2 .

Scientific Research Applications

  • Antimicrobial Activity : A study by Banpurkar, Wazalwar, and Perdih (2018) investigated the antimicrobial properties of 3-methyl-4 H -isoxazol-5-one derivatives. They found that these compounds, synthesized through green chemistry, exhibited significant activity against the gram-positive bacterium Staphylococcus aureus (Banpurkar, Wazalwar, & Perdih, 2018).

  • Anticancer Evaluation : Yakantham, Sreenivasulu, and Raju (2019) synthesized a series of isoxazole derivatives and tested them for their anticancer activity against various human cancer cell lines. These compounds showed good to moderate activity, indicating their potential in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).

  • Synthesis and Characterization for Cancer Treatment : Ghani and Alabdali (2022) focused on the synthesis of a tetrazole-triazole compound interacting with gold (III) and nickel (II) metal ions. This study showed that the gold(III) complex had higher cytotoxicity against a breast cancer cell line, suggesting potential applications in cancer therapy (Ghani & Alabdali, 2022).

  • Sonochemical Synthesis : Safari, Ahmadzadeh, and Zarnegar (2016) explored the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using ultrasound irradiation. This method, which is eco-friendly and efficient, highlights the potential of isoxazoles in green chemistry (Safari, Ahmadzadeh, & Zarnegar, 2016).

  • Synthesis for Bioactivity Analysis : Rajanarendar, Karunakar, and Ramu (2006) synthesized a series of isoxazole derivatives and evaluated their antimicrobial activities. Their findings support the potential of these compounds in developing new antimicrobial agents (Rajanarendar, Karunakar, & Ramu, 2006).

  • Eco-friendly Synthesis of Isoxazoles : Jia, Su, Yu, Du, and Mei (2021) developed an eco-friendly method for synthesizing isoxazoles, highlighting the versatility of isoxazole compounds in sustainable chemistry (Jia, Su, Yu, Du, & Mei, 2021).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral , indicating that it is acutely toxic when ingested. It falls under storage class code 6.1C, which includes combustible, acute toxic Cat.3, or toxic compounds causing chronic effects .

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-14-10-4-2-8(3-5-10)11-6-9(7-12)13-15-11;/h2-6H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBVSZIPKQHNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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